molecular formula C7H12ClNO B3031984 1-(3-Chloropropyl)pyrrolidin-2-one CAS No. 91152-30-6

1-(3-Chloropropyl)pyrrolidin-2-one

Cat. No. B3031984
CAS RN: 91152-30-6
M. Wt: 161.63 g/mol
InChI Key: LNLIBBYAXDZTNJ-UHFFFAOYSA-N
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Description

The compound 1-(3-Chloropropyl)pyrrolidin-2-one is a halogenated pyrrolidinone, which is a class of organic compounds that contain a five-membered lactam structure. The presence of the chloropropyl group suggests potential reactivity due to the halogen, which can participate in various chemical reactions.

Synthesis Analysis

The synthesis of halogenated pyrrolidinones can be achieved through several methods. One approach involves the ring-opening/recyclization reactions of carbamoyl-substituted cyclopropanes. For instance, the synthesis of substituted pyridin-2(1H)-ones, which are structurally related to pyrrolidinones, has been developed using 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide in dichloromethane at room temperature . This method could potentially be adapted for the synthesis of 1-(3-Chloropropyl)pyrrolidin-2-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has been determined through crystallography. These molecules consist of three rigid rings connected by single bonds and exhibit a synclinal conformation of the terminal phenyl rings with respect to the central pyrrolidine ring . Although the exact structure of 1-(3-Chloropropyl)pyrrolidin-2-one is not provided, it can be inferred that the chloropropyl group would be attached to the nitrogen of the pyrrolidinone ring, potentially affecting the overall conformation and reactivity of the molecule.

Chemical Reactions Analysis

The chloropropyl group in 1-(3-Chloropropyl)pyrrolidin-2-one is likely to undergo various chemical reactions. For example, halogenated compounds are known to participate in cycloadditions with azomethine ylides, as seen in the synthesis of 1-benzopyrano[2,3-c]pyrrolidines from chromones and azomethine ylides . The presence of the chloro group could also facilitate nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

  • New Synthesis Methods : 1-(3-Chloropropyl)pyrrolidin-2-one is used in innovative synthesis methods for pyrrolidines, which are valuable in medicinal chemistry. Mąkosza and Judka (2005) described a method that generates γ-chlorocarbanions, leading to substituted pyrrolidines, a process mimicking 1,3-dipolar cycloaddition (Mąkosza & Judka, 2005).
  • Preparation of Reactive Pyrrolin-2-ones : Alves (2007) reported on the preparation of reactive 3-pyrrolin-2-ones, essential for organic synthesis and as a precursor for potentially bioactive molecules (Alves, 2007).

Molecular Structure and Reactivity

  • Characterization of New Molecules : Murthy et al. (2017) synthesized and characterized a novel molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which included a detailed investigation of its reactivity and potential in non-linear optics (Murthy et al., 2017).
  • Crystal and Molecular Structures : Mozzchukhin et al. (1991) studied the crystal and molecular structures of compounds related to 1-(3-Chloropropyl)pyrrolidin-2-one, providing insights into their geometric and electronic properties (Mozzchukhin et al., 1991).

Synthesis of Bioactive Molecules

  • Development of Medicinal Compounds : Rubtsova et al. (2020) explored the synthesis of pyrrolidin-2-ones derivatives, highlighting their significance in the creation of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
  • Synthesis and Testing of Pharmaceutical Derivatives : Malawska et al. (2002) synthesized and tested a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their potential in treating arrhythmias and hypertension, highlighting the compound's relevance in pharmaceutical research (Malawska et al., 2002).

properties

IUPAC Name

1-(3-chloropropyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-4-2-6-9-5-1-3-7(9)10/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLIBBYAXDZTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455326
Record name 1-(3-chloropropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)pyrrolidin-2-one

CAS RN

91152-30-6
Record name 1-(3-chloropropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the first method the 2-pyrrolidone (2, n=1) or 2-piperidone (2, n=2) is condensed with 1-bromo-3-chloropropane in the presence of bases selected from potassium tert. butoxide, pulverized alkali metals selected from sodium or potassium in nonpolar solvents selected from benzene, xylene, toluene at a temperature ranging from 110 to 150° C. for 1.15 to 14 hrs to give 1-chloro-3-[2-oxo-pyrrolidin-1-yl]propane (3, n=1) or 1-chloro-3-[2-oxopiperidin-1-yl]propane (3, n=2) which on condensation with appropriately substituted piperazines, gave the required compounds of formula 1. This reaction may be carried out in solvents selected from acetone, methylethyl ketone, tetrahydrofuran or dimethylformamide using bases selected from triethylamine, pyridine, sodium or potassium carbonate and catalysts selected from sodium/potassium iodide to improve the yield of the compound of formula 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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